molecular formula C16H13FN2O B2986599 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one CAS No. 1333700-72-3

1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2986599
CAS No.: 1333700-72-3
M. Wt: 268.291
InChI Key: NFTZKPSRNRCBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one involves several steps, typically starting with the preparation of the quinoline ring system. One common method involves the cyclization of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The resulting intermediate is then subjected to further reactions to introduce the methyl and dihydropyridinone groups. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances its ability to penetrate cell membranes and bind to enzymes or receptors. In antibacterial applications, it may inhibit bacterial DNA gyrase, similar to fluoroquinolones, thereby preventing bacterial replication . The compound’s interaction with other biological pathways and targets is an area of ongoing research .

Comparison with Similar Compounds

1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one can be compared with other fluoroquinoline derivatives, such as:

Properties

IUPAC Name

1-[(6-fluoroquinolin-8-yl)methyl]-3-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-4-3-7-19(16(11)20)10-13-9-14(17)8-12-5-2-6-18-15(12)13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTZKPSRNRCBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)CC2=C3C(=CC(=C2)F)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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